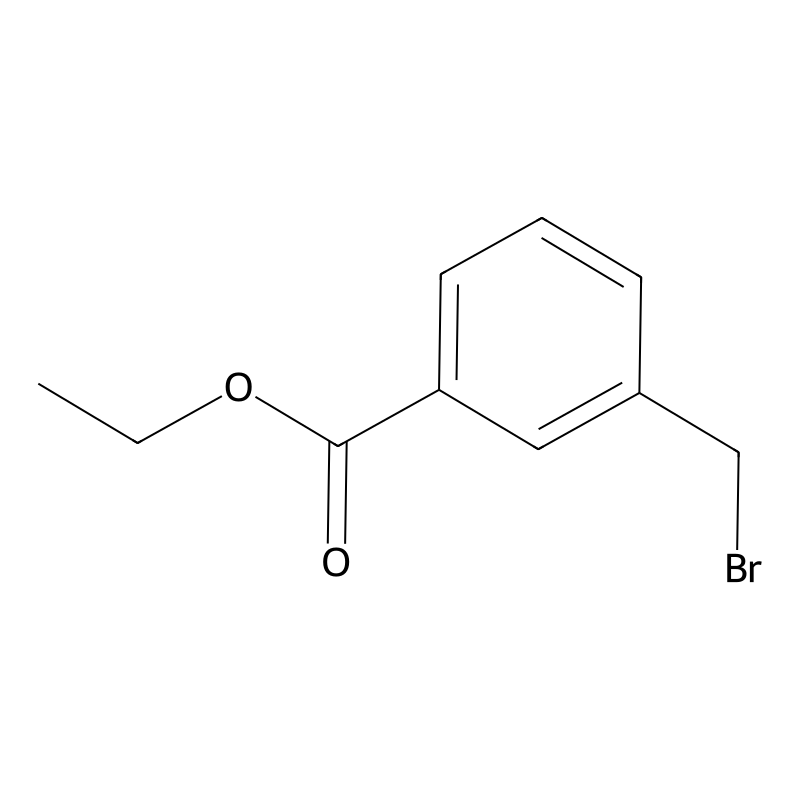Ethyl 3-(bromomethyl)benzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Ethyl Benzoate
Scientific Field: Chemical Engineering
Summary of the Application: Ethyl 3-(bromomethyl)benzoate is used in the synthesis of ethyl benzoate (EtBZ) via esterification of benzoic acid (BeZ) with ethanol in a reactive distillation.
Methods of Application or Experimental Procedures: The synthesis of ethyl benzoate is challenging due to the complex thermodynamic behavior of the chemical reaction and the difficulty of keeping the reactants together in the reaction zone.
Results or Outcomes: The i-CBD column outperforms the Conventional Batch Distillation (CBD) column in terms of product amount, purity, and conversion of BeZ and eliminates the requirement of excess use of ethanol.
Preparation of Ethyl 3-Ethynylbenzoate
Scientific Field: Organic Chemistry
Summary of the Application: Ethyl 3-(bromomethyl)benzoate is used in the preparation of ethyl 3-ethynylbenzoate.
Preparation of Benzonitrile
Summary of the Application: Ethyl 3-(bromomethyl)benzoate can be converted into the corresponding benzonitrile.
Ethyl 3-(bromomethyl)benzoate is classified as an aromatic ester and has the molecular formula C10H11BrO2. It features a bromomethyl group at the 3-position of the benzoate moiety. This compound is recognized for its reactivity due to the presence of the bromine atom, which can participate in various substitution reactions .
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
- Coupling Reactions: It can react with calix(4)arene to produce o-disubstituted derivatives, showcasing its utility in synthetic organic chemistry.
- Hydrolysis: Under acidic or basic conditions, it may hydrolyze to form ethyl benzoate and bromomethanol.
Ethyl 3-(bromomethyl)benzoate can be synthesized through various methods:
- Bromination of Ethyl 3-Benzoate: Ethyl 3-benzoate can be treated with brominating agents like N-bromosuccinimide in the presence of light or heat to introduce the bromomethyl group.
- Alkylation Reactions: Using appropriate alkylating agents under basic conditions can also yield this compound.
These methods allow for efficient production while maintaining the integrity of the benzoate structure.
Ethyl 3-(bromomethyl)benzoate finds applications in:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Pharmaceuticals: Its derivatives may have potential uses in drug development due to their structural characteristics.
- Material Science: The compound can be utilized in creating functional materials through polymerization reactions.
Interaction studies involving ethyl 3-(bromomethyl)benzoate have focused on its reactivity with various nucleophiles. These studies are essential for understanding how this compound interacts within biological systems and its potential as a building block for more complex molecules. Further research could elucidate its role in medicinal chemistry and material science.
Several compounds share structural similarities with ethyl 3-(bromomethyl)benzoate. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-(bromomethyl)benzoate | Bromomethyl group at the 4-position | Different reactivity patterns |
| Methyl 3-bromobenzoate | Methyl group instead of ethyl | Potentially different solubility |
| Ethyl 3-bromo-5-(bromomethyl)benzoate | Additional bromomethyl group | Increased reactivity due to multiple halogens |
Ethyl 3-(bromomethyl)benzoate is unique due to its specific positioning of functional groups that influence its reactivity and potential applications in synthesis and pharmaceuticals. Its distinct properties make it a valuable compound for further exploration in organic chemistry.








